molecular formula C8H10S B1584568 2-Phenylethanethiol CAS No. 4410-99-5

2-Phenylethanethiol

Cat. No. B1584568
CAS RN: 4410-99-5
M. Wt: 138.23 g/mol
InChI Key: ZMRFRBHYXOQLDK-UHFFFAOYSA-N
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Description

2-Phenylethanethiol, also known as 2-Phenylethyl mercaptan or Phenethyl mercaptan, is an organic compound that serves as a building block in organic synthesis to incorporate a thiol functional group into molecules . It has been used in the preparation of biicosahedral Au (25) clusters protected with various types of thiol ligands .


Synthesis Analysis

A copper cluster protected with 2-Phenylethanethiol exhibiting distinct optical features in UV/Vis spectroscopy has been reported . The as-synthesized cluster was well-characterized using other tools as well . A facile one-pot synthesis of a new 2-Phenylethanethiol (PET)-protected copper cluster has been reported .


Molecular Structure Analysis

The structures of 2-Phenylethanethiol and its 1:1 water clusters have been studied using resonant two-photon ionization spectroscopy . The most populated conformer has a gauche arrangement about the SCCC and HSCC bonds that permits a stabilizing S H ⋯ π type of hydrogen bond .


Chemical Reactions Analysis

In drug design, vinyl sulfones are widely used as potent irreversible inhibitors of cysteine proteases . The irreversible reaction of a drug with a biologically relevant thiol can be a source for undesired side reactions . Reactivity studies against the nucleophile 2-phenylethanethiol mirror the properties predicted by the quantum-chemical computations in solution .


Physical And Chemical Properties Analysis

2-Phenylethanethiol is a colorless liquid with a strong, unpleasant odor . It has a molecular weight of 138.23 g/mol . The compound is soluble in organic solvents such as ethanol, acetone, and diethyl ether, and has a boiling point of 210-212°C . It has a refractive index of n20/D 1.560 (lit.) and a density of 1.032 g/mL at 25 °C (lit.) .

Scientific Research Applications

Biotechnological Production

2-Phenylethanethiol, also known as 2-phenylethanol (2-PE), is extensively studied in biotechnological production for its rose-like fragrance, making it valuable in the cosmetic, perfume, and food industries. Chemical synthesis is the traditional method for producing 2-PE, but biotransformation is gaining attention due to its environmental friendliness and ability to produce "natural" products. Research has focused on producing 2-PE from L-phenylalanine through microbial processes, particularly via the Ehrlich pathway. Studies have emphasized strategies to enhance production and apply in situ product removal techniques for scale-up and industrialization (Hua & Xu, 2011).

Microbial Transformation and Strain Development

Microbial transformation is a key method for producing 2-PE and its acetate version, 2-phenylethyl acetate (2-PEA). These compounds are used in various industries for their rose-like odor. Research has shown that biotechnological approaches can be efficient, especially using strains like Saccharomyces cerevisiae. This method is also applicable in producing disinfectants and pest control products due to 2-PE's biocide capability. Advances in strain development and utilization of waste-based systems for production are ongoing research areas (Martínez-Avila et al., 2018).

Alternative Production Methods

Exploring alternative production methods, such as using non-genetically modified yeast strains and different fermentation techniques, has been a focus. The JM2014 strain of Saccharomyces cerevisiae, for example, has shown promise in producing 2-PE in laboratory-scale bioreactors. The methodology encompasses the entire process from biotransformation to the purification of 2-PE, achieving high purity levels suitable for natural product classification (Chreptowicz et al., 2016).

Engineering Microbial Cell Factories

Metabolic engineering strategies have been employed to improve 2-PE bioproduction in yeasts and Escherichia coli. This involves optimizing enzyme activities, enhancing precursor transport, and reducing by-products. Engineered strains have shown significant improvements in 2-PE production, indicating a promising direction for natural aroma compound biosynthesis (Wang et al., 2019).

Utilization of Agro-Industrial Wastes

Recent studies have explored the use of agro-industrial wastes, such as tobacco waste and sugarcane bagasse, as feedstocks for 2-PE production. These approaches not only provide a method for waste valorization but also offer an environmentally sustainable way to produce valuable aroma compounds (Wang et al., 2013).

Molecular and Spectroscopy Studies

In addition to biotechnological applications, molecular and spectroscopy studies of 2-phenylethanethiolate-protected gold clusters have been conducted. These studies provide insights into the conformational properties of the compound and its interaction with water molecules, contributing to the understanding of its chemical behavior (Martin et al., 2008).

Safety And Hazards

2-Phenylethanethiol is a hazardous substance and should be handled with care . The compound is corrosive and can cause severe burns upon contact with skin or eyes . It is also toxic when ingested or inhaled, and can cause respiratory distress and other health problems . It is classified as a flammable liquid, skin corrosion/irritation, and serious eye damage/eye irritation .

Future Directions

The structures of 2-Phenylethanethiol and its 1:1 water clusters have been studied using resonant two-photon ionization spectroscopy . This research could lead to further understanding of the properties and potential applications of 2-Phenylethanethiol in various fields.

properties

IUPAC Name

2-phenylethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10S/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRFRBHYXOQLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60196039
Record name Phenethyl mercaptan
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Molecular Weight

138.23 g/mol
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Physical Description

clear, colourless liquid
Record name Phenethyl mercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

217.00 to 218.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethanethiol
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Solubility

insoluble in water, soluble in ethanol, triacetin and heptane
Record name Phenethyl mercaptan
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Density

1.027-1.037
Record name Phenethyl mercaptan
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Product Name

2-Phenylethanethiol

CAS RN

4410-99-5
Record name Benzeneethanethiol
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Record name 2-Phenylethanethiol
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Record name 2-phenylethanethiol
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Record name PHENETHYL MERCAPTAN
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Record name 2-Phenylethanethiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
898
Citations
IA Lobo, PA Robertson, L Villani… - The Journal of …, 2018 - ACS Publications
… (15) In the present study, new experimental IR data is obtained from IR–UV ion depletion studies on isolated molecular conformers and complexes of 2-phenylethanethiol (PET, Scheme …
Number of citations: 26 pubs.acs.org
AMS Pembere, C Cui, R Anumula, H Wu… - Physical Chemistry …, 2019 - pubs.rsc.org
… We have synthesized single crystals of a 2-phenylethanethiol-protected Ni 6 nanocluster, namely Ni 6 (C 8 H 9 S) 12 , which shows a hexagonal metallic core structure and reasonable …
Number of citations: 15 pubs.rsc.org
DE Martin, EG Robertson, CD Thompson… - The Journal of …, 2008 - pubs.aip.org
The structures of 2-phenylethanethiol (PET, Ph CH 2 CH 2 SH⁠) and its 1: 1 water clusters have been studied using resonant two-photon ionization spectroscopy including band …
Number of citations: 9 pubs.aip.org
SA Shah, KJ Hu, M Naveed, C Lu, S Hu - Chemical Physics Letters, 2023 - Elsevier
Herein, gold-nanoclusters Au 6 (SR) 6 are synthesized in the argon atmosphere, using 2-phenylethanethiol and tetraoctylammonium bromide, as ligands and surfactants, respectively. …
Number of citations: 2 www.sciencedirect.com
IB Khemis, AB Lamine - Journal of Molecular Liquids, 2021 - Elsevier
… molecular insights to 2-phenylethanethiol adsorption mechanism … –response curves of 2-phenylethanethiol on OR1A1 and … 2+ on 2-phenylethanethiol/OR1A1 and 2-phenylethanethiol/…
Number of citations: 12 www.sciencedirect.com
WF Wood, BG Sollers, GA Dragoo… - Journal of chemical …, 2002 - Springer
… 2-Phenylethanethiol was prepared by the method of Urquhart et al. (1955) from (2-… ethyl thioacetate by reacting phenylmethanthiol or 2-phenylethanethiol with acetyl chloride. The mass …
Number of citations: 63 link.springer.com
S Schoenauer, A Buergy, J Kreissl… - Journal of agricultural …, 2019 - ACS Publications
… published, the present study was focused on three aromatic thiols also identified as food odorants, namely 1-phenylethane-1-thiol, phenyl methanethiol, and 2-phenylethanethiol. Their …
Number of citations: 11 pubs.acs.org
M Farrag, M Tschurl, A Dass, U Heiz - Physical Chemistry Chemical …, 2013 - pubs.rsc.org
… 1 shows the infrared spectra of the neutral charge Au 25 cluster and the bare 2-phenylethanethiol ligand, respectively. In both spectra the aromatic C–H bending modes of the …
Number of citations: 57 pubs.rsc.org
E García-Berríos, T Gao, JC Theriot… - The Journal of …, 2011 - ACS Publications
… A fourth collection of sensors was formed from composites of 2-phenylethanethiol-capped Au nanoparticles and nonpolymeric aromatic materials that were coembedded in a sensor film…
Number of citations: 34 pubs.acs.org
Y Fang, X Cheng, JC Flake, Y Xu - Catalysis Science & Technology, 2019 - pubs.rsc.org
… Functionalized electrodes were prepared as follows: DI water-rinsed Au foils were immersed in a 20 mM ethanolic solution of 2-phenylethanethiol (Sigma-Aldrich, 98%) or 2-…
Number of citations: 23 pubs.rsc.org

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